REACTION_CXSMILES
|
[C:1]([C:3]1[CH:8]=[N:7][CH:6]=[CH:5][N:4]=1)#[N:2].[C:9](O)(=[O:11])C>CO.C[O-].[Na+]>[N:4]1[CH:5]=[CH:6][N:7]=[CH:8][C:3]=1[C:1](=[NH:2])[O:11][CH3:9] |f:3.4|
|
Name
|
|
Quantity
|
5.26 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1=NC=CN=C1
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.33 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
sodium methoxide
|
Quantity
|
0.27 g
|
Type
|
catalyst
|
Smiles
|
C[O-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for 45 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
the solution was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
Dichloromethane (50 ml) and diethyl ether (50 ml) were added to the concentrated residue, and insolubles
|
Type
|
CUSTOM
|
Details
|
were removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=NC=C1)C(OC)=N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.87 g | |
YIELD: CALCULATEDPERCENTYIELD | 910.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |